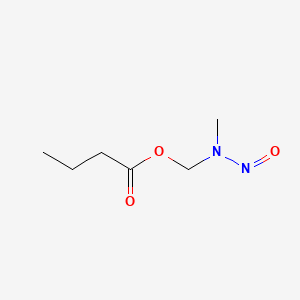

Methyl(butyroxymethyl)nitrosamine

Description

Historical Context of Nitrosamine (B1359907) Investigations

The scientific community's awareness of N-nitroso compounds and their potential harm has grown over several decades, spurred by key discoveries and subsequent intensive research.

N-nitroso compounds were first described in the scientific literature in the mid-19th century. However, their biological significance, particularly their carcinogenic potential, was not recognized until much later. A pivotal moment came in 1956 when John Barnes and Peter Magee reported that dimethylnitrosamine could produce liver tumors in rats. This discovery marked a turning point, initiating a wave of research into the toxicology of this class of chemicals. Subsequent studies in the 1960s and 1970s confirmed the carcinogenicity of a wide range of N-nitrosamines in various animal species, establishing them as a significant area of concern for public health.

Early research established a strong link between N-nitrosamines and cancer, but the underlying mechanisms remained a "black box." A major breakthrough in understanding their carcinogenicity was the discovery that most N-nitrosamines are not directly carcinogenic but require metabolic activation to exert their effects. This process, primarily carried out by cytochrome P-450 enzymes in the liver and other tissues, involves the enzymatic hydroxylation of the carbon atom adjacent (in the alpha-position) to the nitroso group.

This α-hydroxylation is a rate-limiting step and leads to the formation of unstable α-hydroxynitrosamines. nih.gov These intermediates then spontaneously decompose to form highly reactive electrophilic species, such as alkyldiazonium ions. researchgate.net These reactive metabolites can then bind to cellular macromolecules, including DNA, forming DNA adducts. The formation of these adducts, if not repaired by the cell's DNA repair machinery, can lead to mutations during DNA replication, initiating the process of carcinogenesis. This understanding of metabolic activation has been fundamental to the study of N-nitrosamine carcinogenicity and has guided research into the factors that influence their potency and organ specificity. nih.govmdpi.com

Significance of Methyl(butyroxymethyl)nitrosamine within N-Nitrosamine Studies

Within the vast family of N-nitrosamines, certain compounds have been synthesized and studied not because of their widespread environmental presence, but for their specific utility in probing the mechanisms of carcinogenesis. This compound is one such compound.

Unique Structural Features and Research Implications

This compound is an N-alkyl-N-(acyloxymethyl)nitrosamine. Its structure is characterized by a methyl group and a butyroxymethyl group attached to the nitrosated nitrogen atom. The butyroxymethyl group is an ester, which makes the compound a model for a metabolically "pre-activated" nitrosamine.

The key structural feature is the acyloxymethyl group. This group is designed to mimic the unstable α-hydroxynitrosamine that is formed during the metabolic activation of a parent dialkylnitrosamine. The ester linkage in this compound can be cleaved by non-specific esterase enzymes present in various tissues, releasing the corresponding α-hydroxynitrosamine directly at the site of administration or systemically. This bypasses the need for the initial, and often variable, cytochrome P-450-mediated α-hydroxylation step.

This "pre-activated" nature makes compounds like this compound invaluable research tools. They allow scientists to study the later steps of carcinogenesis, such as the distribution of the ultimate carcinogen and its interaction with target tissues, independently of the initial metabolic activation step. This has significant implications for understanding why certain nitrosamines target specific organs.

Contribution to the Understanding of Structure-Activity Relationships in Nitrosamines

The study of a series of homologous N-alkyl-N-(acetoxymethyl)nitrosamines, including this compound, has provided significant insights into the structure-activity relationships (SAR) of nitrosamines. SAR studies investigate how the chemical structure of a compound influences its biological activity.

In a study comparing the carcinogenicity of various alkyl-acetoxymethyl-nitrosamines in rats, it was observed that all tested compounds were carcinogenic, inducing carcinomas of the forestomach. nih.gov This finding, using "pre-activated" nitrosamines, supported the hypothesis that the ultimate carcinogenic species are the reactive metabolites formed after the initial activation step.

Crucially, these studies have helped to elucidate the role of the alkyl group in determining carcinogenic potency and organ specificity. For example, research on N-alkyl-N-(acetoxymethyl)nitrosamines with varying alkyl chain lengths (from methyl to butyl) demonstrated that while all were carcinogenic, the incidence of tumors at different sites could be influenced by the nature of the alkyl group. nih.gov The total dose required to induce tumors was also found to be related to the length of the alkyl chain, which in turn affects properties like water solubility. nih.gov

By using compounds like this compound, researchers can systematically modify the structure of the "pre-activated" nitrosamine and observe the resulting changes in carcinogenic activity. This has been instrumental in building predictive models for the carcinogenicity of new or untested N-nitrosamines, a critical aspect of chemical risk assessment. nih.govnih.govresearchgate.netlhasalimited.org

Structure

3D Structure

Properties

CAS No. |

67557-56-6 |

|---|---|

Molecular Formula |

C6H12N2O3 |

Molecular Weight |

160.17 g/mol |

IUPAC Name |

[methyl(nitroso)amino]methyl butanoate |

InChI |

InChI=1S/C6H12N2O3/c1-3-4-6(9)11-5-8(2)7-10/h3-5H2,1-2H3 |

InChI Key |

QYSCDYCXQPWICC-UHFFFAOYSA-N |

SMILES |

CCCC(=O)OCN(C)N=O |

Canonical SMILES |

CCCC(=O)OCN(C)N=O |

Other CAS No. |

67557-56-6 |

Synonyms |

1-(N-methyl-N-nitrosamino)methyl butyrate methyl(butyroxymethyl)nitrosamine NNMB |

Origin of Product |

United States |

Metabolic Activation Mechanisms of N Nitrosamines, with Focus on Methyl Butyroxymethyl Nitrosamine Analogues

Enzymatic α-Hydroxylation as a Primary Activation Route

The initial and rate-limiting step in the metabolic activation of many N-nitrosamines is the enzymatic hydroxylation of the carbon atom adjacent (in the α-position) to the nitroso group. nih.govnih.govpnas.orgchemrxiv.org This reaction transforms the parent nitrosamine (B1359907) into an unstable α-hydroxynitrosamine. nih.govresearchgate.net This α-hydroxylation pathway is widely considered the key activation route leading to the formation of DNA-reactive species. pnas.orgnih.govnih.govnih.gov The significance of this pathway has been demonstrated in numerous studies; for instance, evidence for α-hydroxylation is well-established for cyclic nitrosamines like N-nitrosopyrrolidine in both rat and human liver enzymes. pnas.org For acyclic nitrosamines, the evidence is also substantial, with the in vivo alkylation of nucleic acids by compounds like dimethylnitrosamine and diethylnitrosamine being difficult to explain without invoking the α-hydroxylation hypothesis. pnas.org

The enzymatic α-hydroxylation of N-nitrosamines is predominantly carried out by Cytochrome P450 (CYP) enzymes, a superfamily of monooxygenases. nih.govacs.org These enzymes are central to the metabolism of a vast array of xenobiotics, including many carcinogens. nih.gov The activation process involves the CYP-mediated oxidation of the α-carbon, leading to the formation of unstable α-hydroxy species. nih.gov The involvement of CYPs is crucial, as this enzymatic step initiates the cascade of chemical transformations that ultimately produces the ultimate carcinogenic electrophiles. nih.govnih.gov

Several CYP isoforms have been identified as catalysts for nitrosamine activation, with notable specificity observed for different substrates. Cytochrome P450 2E1 (CYP2E1) is a key enzyme in the metabolic activation of low-molecular-weight nitrosamines. aacrjournals.org It plays a primary role in the activation of N-nitrosodimethylamine (NDMA). nih.govnih.gov Studies using knockout mice have confirmed that CYP2E1 is essential for the metabolism of many low-molecular-weight carcinogens, including nitrosamines. aacrjournals.org

Another important isoform is CYP2A6, which shows a relatively high contribution to the activation of N-nitrosodiethylamine (NDEA) and the tobacco-specific nitrosamine, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK). nih.gov In human liver microsomes, the activation of NDMA and N-nitrosonornicotine (NNN) is more actively catalyzed by CYP2E1, while CYP2A6 is significantly involved in the activation of NDEA and NNK. nih.gov For example, antibodies against CYP2A6 can inhibit the metabolic activation of NDEA by up to 90% in some cases, suggesting it is the primary enzyme for this substrate in certain individuals. nih.gov Other isoforms like CYP2A13, CYP2B1, and P450 2As are also involved in the α-hydroxylation of various nitrosamines. nih.govnih.govmdpi.com In contrast, enzymes such as CYP3A4, 2D6, and 2C appear to have a less extensive role in the activation of these nitrosamines. nih.gov

Table 1: Major Cytochrome P450 Isoforms and their N-Nitrosamine Substrates

| CYP Isoform | Primary N-Nitrosamine Substrates | Reference |

| CYP2E1 | N-Nitrosodimethylamine (NDMA), N-Nitrosonornicotine (NNN) | aacrjournals.orgnih.gov |

| CYP2A6 | N-Nitrosodiethylamine (NDEA), 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) | nih.gov |

| CYP2A13 | 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) | nih.gov |

| CYP2B1 | N-Nitrosodipropylamine (NDPA) | mdpi.com |

The enzymatic action of CYPs on N-nitrosamines results in the formation of α-hydroxynitrosamines. nih.govresearchgate.net For example, the metabolism of NDMA produces α-hydroxyNDMA. researchgate.net These intermediates are highly unstable and have a very short half-life. researchgate.netnih.gov Their existence is largely inferred from the products of their decomposition and from trapping experiments. acs.org For instance, acetate (B1210297) esters of α-hydroxylated nitrosamines have been synthesized and shown to be potent, directly acting carcinogens, which supports the role of the α-hydroxylated species as the proximate carcinogenic metabolite. pnas.orgacs.org The formation of these intermediates is the pivotal outcome of the initial enzymatic attack and the immediate precursor to the generation of DNA-alkylating agents. nih.gov

Due to their inherent instability, α-hydroxynitrosamines undergo spontaneous, non-enzymatic decomposition. nih.govpnas.orgresearchgate.net This decomposition involves the cleavage of the C-N bond, leading to the formation of an aldehyde (such as formaldehyde (B43269) from NDMA metabolism) and a monoalkylnitrosamine. researchgate.netacs.org The monoalkylnitrosamine is also unstable and rapidly rearranges through a prototropic shift to form a corresponding diazohydroxide (also known as a diazotic acid). researchgate.netacs.org For example, the metabolism of NDMA, after forming the α-hydroxylated intermediate, yields methyl diazohydroxide. researchgate.net This spontaneous chemical rearrangement is a crucial step that bridges the initial enzymatic activation with the final formation of the ultimate electrophilic species.

Role of Cytochrome P450 Enzymes (CYPs) in α-Hydroxylation

Generation of Electrophilic Diazonium Ions and Carbenium Ions

The diazohydroxide intermediate is the direct precursor to the ultimate electrophilic reactant. researchgate.netmdpi.com It readily loses a hydroxide (B78521) ion to generate a highly electrophilic diazonium ion. nih.govnih.govacs.org For example, methyl diazohydroxide, formed from NDMA, generates the methyldiazonium ion. researchgate.net This diazonium ion is a potent alkylating agent that can readily react with nucleophilic sites in cellular macromolecules, most importantly DNA. nih.govnih.govnih.gov The formation of DNA adducts from this reaction is considered a central event in the initiation of carcinogenesis. nih.gov

While the formation of carbenium ions (e.g., the methyl cation) is sometimes depicted as the final step, it is considered highly unlikely to occur in an aqueous biological environment due to the high energy of these species. acs.org The alkyldiazonium ion itself is considered the principal electrophile responsible for the DNA alkylation observed with these compounds. nih.govacs.org

Unstable Nature and Reactivity of Diazonium Ions

The metabolic pathway of N-nitrosamines, following α-hydroxylation, leads to the formation of diazonium ions. researchgate.net These ions are notably unstable, particularly alkanediazonium salts, which readily decompose. lumenlearning.comyoutube.com The instability of diazonium ions is a driving force for their reactivity. lumenlearning.com The decomposition of diazonium species is often exothermic and can be violent, especially in the solid state, which underscores their inherent instability. researchgate.net

The primary reason for the instability of diazonium ions is the presence of a nitrogen-nitrogen triple bond in the form of dinitrogen (N₂), which is an excellent leaving group due to its high stability. youtube.com The loss of the N₂ molecule is a highly favorable process that results in the formation of a carbocation. ccsnorway.compjoes.com The reaction of a primary amine with nitrous acid initially forms a nitrosamine, which then rearranges to generate the diazonium salt. lumenlearning.com The nitrosonium ion (NO⁺) acts as an electrophile, attacking the amine nitrogen. youtube.com Subsequent proton transfers and the elimination of a water molecule lead to the formation of the diazonium ion. youtube.com

The reactivity of diazonium ions is characterized by their propensity to release molecular nitrogen and form highly reactive carbocations. ccsnorway.com These carbocations can then react with various nucleophiles. pjoes.com The environment, including the solvent and the presence of nucleophilic catalysts, can influence the reactivity and the products formed. rsc.org For instance, in aqueous solutions, the carbocation can react with water. frontiersin.org

Pathways to Carbenium Ion Formation

The formation of carbenium ions, also known as carbocations, is a crucial step in the metabolic activation of N-nitrosamines that leads to their carcinogenic properties. This process is a direct consequence of the instability of the preceding diazonium ions. pjoes.com Following the enzymatic α-hydroxylation of the N-nitrosamine, the resulting α-hydroxy derivative is unstable and spontaneously decomposes. acs.org This decomposition involves the cleavage of the N-N bond and the release of an aldehyde, leading to the formation of a monoalkylnitrosamine, which then rearranges to a diazohydroxide. researchgate.net Protonation of the diazohydroxide and subsequent loss of water generates the highly unstable diazonium ion. pjoes.com

The diazonium ion rapidly eliminates molecular nitrogen (N₂), a very stable molecule, which is the primary driving force for the reaction. youtube.com This elimination results in the formation of a highly electrophilic carbenium ion. ccsnorway.compjoes.com For a nitrosamine like N-nitrosodimethylamine, this process yields a methyl carbenium ion. nih.gov In the case of analogues of methyl(butyroxymethyl)nitrosamine, such as N-nitrosomethyl-n-butylamine, this pathway would lead to the formation of a methyl carbenium ion and a butyl carbenium ion, depending on which alkyl group undergoes α-hydroxylation. nih.gov The resulting carbenium ions are potent alkylating agents that can react with cellular nucleophiles, including DNA, to form adducts that play a central role in carcinogenesis. nih.govnih.gov

Competing Metabolic Pathways and Their Influence on Reactivity

The structure of the nitrosamine plays a significant role in determining the predominant metabolic route. For instance, the presence of longer alkyl chains or specific functional groups can favor alternative hydroxylation sites or other reactions. nih.govresearchgate.net These competing pathways include hydroxylation at other carbon atoms, such as the β- and γ-positions, and denitrosation. nih.gov

Denitrosation Reactions as Detoxification Pathways

Denitrosation is another important metabolic pathway that competes with the activating α-hydroxylation of N-nitrosamines. nih.gov This reaction involves the cleavage of the N-NO bond, which results in the formation of the corresponding secondary amine and nitrite (B80452). nih.govcapes.gov.br Denitrosation is generally considered a detoxification pathway because it prevents the formation of the ultimate carcinogenic electrophiles. nih.govnih.gov

The denitrosation of nitrosamines is catalyzed by microsomal enzymes, and studies have shown that it requires both cytochrome P-450 and NADPH-cytochrome P-450 reductase. nih.gov The rate of denitrosation can vary depending on the specific nitrosamine substrate and the microsomal preparation used. nih.gov For instance, with control rat liver microsomes, the rate of denitrosation for various nitrosamines was found to be a fraction of the rate of demethylation (an indicator of α-hydroxylation). nih.gov

Quantitative studies on the denitrosation of different nitrosamines, such as N-methyl-N-nitrosoaniline, N-nitrosoproline, and dimethylnitrosamine, have shown that the reactivity varies significantly among them. rsc.org The reaction is influenced by the solvent system and the presence of nucleophilic catalysts. rsc.org The electron-withdrawing properties of substituents on the nitrosamine molecule can affect both the protonation of the nitrosamine and the rate of nucleophilic attack, thereby influencing the rate of denitrosation. rsc.org The enzymatic denitrosation of N-nitrosodimethylamine (NDMA) has been observed in liver microsomes and is considered a detoxification route. nih.gov

Data on Competing Metabolic Pathways of N-Nitrosamines

The following table summarizes findings on the metabolic pathways of various N-nitrosamines, highlighting the competition between activating and detoxifying routes.

| N-Nitrosamine | Primary Metabolic Pathway (Activation) | Competing/Detoxification Pathways | Key Findings |

| N-Nitrosodimethylamine (NDMA) | α-Methyl hydroxylation by CYP2E1. nih.gov | Denitrosation. nih.gov | Enzymatic denitrosation is considered a detoxification pathway. nih.gov |

| N-Nitrosodiethylamine (NDEA) | α-Hydroxylation by CYP2E1 and CYP2A6. nih.gov | β-Hydroxylation, Denitrosation. nih.gov | The denitrosation reaction competes with bioactivation. nih.gov |

| N-Nitrosodi-n-butylamine (NDBA) | α-Hydroxylation. nih.gov | β- and γ-Hydroxylation. nih.gov | α-Hydroxylation is primarily involved in carcinogenesis, but other hydroxylations occur. nih.gov |

| N-Nitrosopiperidine (NPIP) | α-Hydroxylation. acs.org | Not specified | P450 2As are important enzymes for α-hydroxylation. acs.org |

| N-Nitrosopyrrolidine (NPYR) | α-Hydroxylation. acs.org | Not specified | P450 2As are also key enzymes in its activation. acs.org |

Molecular Interactions and Dna Adduct Formation by Reactive Metabolites

Alkylation of Cellular Macromolecules, Specifically DNA

The critical event in the initiation of carcinogenesis by compounds like Methyl(butyroxymethyl)nitrosamine is the alkylation of DNA. nih.gov The electrophilic methyldiazonium and (butyroxymethyl)diazonium ions generated during metabolic activation react with electron-rich, nucleophilic sites on the DNA molecule. researchgate.net This covalent binding alters the structure of DNA, leading to potential mutations during DNA replication if the damage is not repaired. nih.gov Alkylation can occur on the nitrogen and oxygen atoms of the DNA bases and on the phosphate (B84403) groups of the DNA backbone. nih.govresearchgate.net

The purine (B94841) and pyrimidine (B1678525) bases of DNA contain several nucleophilic atoms that serve as targets for electrophilic attack by the reactive metabolites of nitrosamines. nih.gov The specific pattern of adduct formation depends on the nature of the alkylating agent. nih.govresearchgate.net While SN2 type reagents tend to alkylate nitrogen atoms, SN1 type reagents, such as the diazonium ions derived from nitrosamines, can alkylate both nitrogen and oxygen atoms. researchgate.net O-alkylation adducts are considered particularly critical in mutagenesis. nih.govresearchgate.net

The primary nucleophilic sites within DNA that are susceptible to alkylation are detailed in the table below.

| DNA Base | Nucleophilic Sites |

| Guanine (B1146940) | N7, O⁶, N3, N2, N1 |

| Adenine (B156593) | N1, N3, N7, N⁶ |

| Cytosine | N3, O², N⁴ |

| Thymine (B56734) | O², N3, O⁴ |

This table illustrates the potential sites for alkylation on DNA bases by electrophilic intermediates.

The N7 position of guanine is the most nucleophilic site in DNA and is a major target for alkylating agents. nih.govresearchgate.net Consequently, the formation of 7-methylguanine (B141273) (N7-MeG) is expected to be one of the most abundant DNA adducts following exposure to this compound, arising from the methyldiazonium ion. nih.gov While N7-MeG is a major adduct, it is not considered to be as directly miscoding as O-alkylation adducts. nih.gov However, its formation can lead to the destabilization of the glycosidic bond, potentially resulting in depurination and the creation of an abasic site, which is itself a mutagenic lesion. nih.gov

Alkylation at the O⁶ position of guanine is one of the most critical mutagenic events associated with nitrosamine (B1359907) exposure. nih.govnih.gov The resulting O⁶-methylguanine (O⁶-MeG) adduct, formed from the methyldiazonium ion, is highly significant because it has a strong propensity to mispair with thymine instead of cytosine during DNA replication. researchgate.net If this lesion is not repaired before the next round of DNA synthesis, it leads to a characteristic G:C to A:T transition mutation, a common mutation found in tumors induced by nitrosamines. researchgate.netnih.gov

The persistence of O⁶-alkylguanine adducts in a particular tissue is strongly correlated with its susceptibility to tumor induction. nih.gov These promutagenic adducts are primarily repaired by the suicide enzyme O⁶-alkylguanine-DNA alkyltransferase (AGT), which removes the alkyl group by transferring it to one of its own cysteine residues. nih.govpsu.edunih.gov

In addition to O⁶-MeG, the metabolic activation of this compound would also be expected to produce the O⁶-(butyroxymethyl)guanine adduct. Bulky adducts at the O⁶-position are also repaired by AGT, although the efficiency of repair can vary depending on the size of the alkyl group and the specific structure of the AGT protein. nih.gov

The N3 position of adenine is another significant site for DNA alkylation. nih.gov The formation of N3-methyladenine (N3-MeA) is a known consequence of exposure to methylating nitrosamines. researchgate.netnih.gov Unlike some other base adducts, N3-MeA is a cytotoxic lesion that can block DNA replication by inhibiting the progression of DNA polymerases. researchgate.net These replication-blocking lesions, if not efficiently removed by DNA repair mechanisms such as base excision repair (BER), can lead to cell death. nih.gov

The phosphodiester backbone of DNA is also a target for the electrophilic species generated from nitrosamine metabolism. nih.gov The reaction of diazonium ions with the non-bridging oxygen atoms of the phosphate groups results in the formation of phosphotriesters. nih.gov These methyl phosphotriester adducts are among the initial products formed, along with N7-MeG. nih.gov

Research on the tobacco-specific nitrosamine NNK has demonstrated that phosphate adducts can constitute a significant portion of the total DNA damage. nih.govnih.gov In studies with rats chronically treated with NNK and its metabolite NNAL, methyl DNA phosphate adducts accounted for a substantial percentage (5-38%) of the total measured DNA adducts in lung tissue. nih.gov The formation of these adducts neutralizes the negative charge of the phosphate group, which can lead to localized distortion of the DNA helix, potentially affecting the binding of DNA-processing proteins. nih.gov

Nucleophilic Sites in DNA Bases Targeted by Electrophiles

Specific Adduct Profiles Associated with Methylating and Alkylating Species

The methanediazonium ion generated from the metabolic activation of methylating nitrosamines, such as N-nitrosodimethylamine (NDMA) and the tobacco-specific nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK), reacts with various nucleophilic centers in DNA. nih.govmdpi.comnih.gov This results in a characteristic spectrum of methylated DNA adducts. nih.govnih.gov While direct studies on this compound are limited, its profile is expected to be consistent with other methylating nitrosamines.

The most frequent site of methylation is the N7 position of guanine, forming 7-methylguanine (N7-MeG), which accounts for a significant portion of the total adducts formed. nih.gov Another critical adduct is O6-methylguanine (O6-MeG), which, although formed in smaller quantities, is highly mutagenic and carcinogenic. nih.govnih.govmdpi.com Other adducts produced include 3-methyladenine (B1666300) (N3-MeA), O4-methylthymine (O4-MeT), and methylphosphotriesters, which are formed by the alkylation of the phosphate backbone. nih.govnih.gov The relative proportion of these adducts can vary depending on the specific agent and cellular context. nih.gov

Table 1: Major DNA Adducts Formed by Methylating Nitrosamines

| Adduct | DNA Base | Relative Abundance | Significance |

|---|---|---|---|

| 7-methylguanine (N7-MeG) | Guanine | High | Can lead to depurination, creating abasic sites. nih.gov |

| O6-methylguanine (O6-MeG) | Guanine | Low to Moderate | Highly mutagenic and carcinogenic; causes G:C to A:T transition mutations. nih.govnih.gov |

| 3-methyladenine (N3-MeA) | Adenine | Moderate | Cytotoxic; blocks DNA replication. nih.govacs.org |

| O4-methylthymine (O4-MeT) | Thymine | Low | Mutagenic; causes A:T to G:C transitions. nih.gov |

| Methylphosphotriesters | Phosphate Backbone | Moderate | Can affect DNA conformation. nih.gov |

Impact of DNA Adducts on DNA Replication and Transcription Fidelity

The covalent binding of methyl groups to DNA bases fundamentally alters the molecule's structure and coding properties, leading to significant disruptions in DNA replication and transcription. nih.govnih.gov If not removed by cellular repair mechanisms, these adducts can cause the insertion of an incorrect base by DNA polymerase during replication, a process known as mispairing. nih.gov For example, the O6-MeG adduct preferentially pairs with thymine instead of cytosine, resulting in a G:C to A:T transition mutation in the subsequent round of replication. nih.gov

These lesions can also physically impede the progression of DNA and RNA polymerases along the DNA template, stalling replication and transcription. nih.govyoutube.com This blockage can lead to more severe consequences, such as the collapse of replication forks and the generation of double-strand breaks. nih.gov The interference with transcription prevents the synthesis of essential proteins, disrupting normal cellular functions. The accumulation of such mutations and the disruption of these fundamental cellular processes are key steps in the multi-stage process of carcinogenesis. wikipedia.org

In addition to forming base adducts, the metabolic processing of nitrosamines can lead to other forms of DNA damage. The enzymatic repair of certain methylated bases, particularly N7-MeG and N3-MeA, involves the creation of an apurinic/apyrimidinic (AP) site, which is an intermediate in the base excision repair pathway. nih.govyoutube.com These AP sites, if not promptly repaired, can be converted into DNA single-strand breaks (SSBs). nih.gov Studies on nitrosamines like NNK and NDMA have demonstrated their capacity to induce SSBs in liver cells, with the damage persisting for several weeks, indicating that the repair of some lesions is deficient. nih.gov

Furthermore, the metabolism of carcinogens can generate reactive oxygen species (ROS), leading to oxidative stress. wikipedia.org This can cause oxidative damage to DNA, forming lesions such as 8-oxodeoxyguanosine (8-oxo-dG). nih.gov Research on the tobacco-specific nitrosamine NNA has shown it induces an accumulation of oxidative DNA damage in human lung cells. plos.org This type of damage is also mutagenic, primarily causing G:C to T:A transversions.

DNA Repair Mechanisms and Their Interaction with Nitrosamine-Induced Adducts

To counteract the detrimental effects of DNA adducts, cells have evolved a sophisticated network of DNA repair pathways. nih.gov For damage induced by methylating nitrosamines, several key mechanisms are involved: direct damage reversal, base excision repair (BER), and nucleotide excision repair (NER). nih.govresearchgate.net The efficiency and fidelity of these repair systems are critical determinants of an individual's susceptibility to the carcinogenic effects of compounds like this compound. nih.govnih.gov

The primary defense against the highly mutagenic O6-MeG lesion is a direct reversal repair protein called O6-Methylguanine-DNA-Methyltransferase (MGMT). nih.govpnas.orgnih.gov This protein functions as a "suicide enzyme" by identifying the O6-MeG adduct and transferring the methyl group from the guanine directly to one of its own cysteine residues. wikipedia.org This action restores the guanine base to its correct structure in a single step but inactivates the MGMT protein in the process. wikipedia.org The protective role of MGMT against nitrosamine-induced cancer has been clearly demonstrated in animal models, where increased MGMT activity significantly reduced tumor formation following exposure to nitrosamines. nih.govpnas.orgexlibrisgroup.com The expression and activity of MGMT vary among individuals and tissues, which can influence cancer risk. nih.gov

The Base Excision Repair (BER) pathway is responsible for identifying and removing smaller, non-helix-distorting base lesions, including the most abundant methyl adducts, N7-MeG and N3-MeA. nih.govacs.orgresearchgate.net The process is initiated by a specific DNA glycosylase, such as N-methylpurine DNA glycosylase (also known as AAG), which recognizes the damaged base and cleaves the N-glycosidic bond that links it to the deoxyribose sugar. nih.govyoutube.com This action removes the methylated base, creating an apurinic/apyrimidinic (AP) site. youtube.com An AP endonuclease then nicks the DNA backbone at this site, and a DNA polymerase fills in the gap with the correct nucleotide, followed by sealing of the strand by a DNA ligase. youtube.comyoutube.com While crucial for removing common adducts, the BER pathway can also create potentially toxic intermediates, such as SSBs, if the steps are not properly coordinated. nih.gov

Nucleotide Excision Repair (NER) is a more versatile repair pathway that typically removes bulky, helix-distorting DNA lesions. youtube.comyoutube.comyoutube.com While the small methyl adducts are primarily substrates for MGMT and BER, NER can serve as a complementary or back-up mechanism. nih.gov Some studies suggest that NER can cooperate with MGMT in the repair of O6-alkylG adducts, particularly those that are bulkier than a simple methyl group. nih.gov The NER process involves the recognition of a distortion in the DNA helix by a complex of proteins (e.g., the XPC complex in global genome NER). youtube.com This leads to the unwinding of the DNA around the lesion, followed by dual incisions on either side of the damage. The oligonucleotide fragment containing the adduct is then excised, and the resulting gap is filled by DNA polymerase and sealed by DNA ligase. youtube.comyoutube.com A deficiency in NER can increase sensitivity to certain DNA damaging agents and is associated with a higher risk of cancer development. youtube.comnih.gov

Table 2: Key DNA Repair Pathways for Nitrosamine-Induced Adducts

| Repair Pathway | Key Enzymes/Proteins | Primary Substrates | Mechanism of Action |

|---|---|---|---|

| Direct Reversal | O6-Methylguanine-DNA-Methyltransferase (MGMT) | O6-methylguanine (O6-MeG) | Transfers the methyl group from guanine to a cysteine residue on the protein (suicide mechanism). wikipedia.org |

| Base Excision Repair (BER) | DNA Glycosylases (e.g., AAG), AP Endonuclease, DNA Polymerase, DNA Ligase | 7-methylguanine (N7-MeG), 3-methyladenine (N3-MeA), Oxidized bases. nih.govacs.org | Removes the damaged base, nicks the DNA backbone, fills the gap, and seals the strand. youtube.comyoutube.com |

| Nucleotide Excision Repair (NER) | XPC, TFIIH, XPA, XPG, XPF-ERCC1, DNA Polymerase, DNA Ligase | Bulky, helix-distorting adducts; can be a backup for some O6-alkylG adducts. youtube.comnih.gov | Recognizes helix distortion, excises an oligonucleotide fragment containing the lesion, and resynthesizes the gap. youtube.com |

Genotoxicity and Mutagenicity Studies on Methyl Butyroxymethyl Nitrosamine Analogues

Mechanistic Basis of Genotoxicity

The genotoxicity of nitrosamine (B1359907) compounds is contingent upon their metabolic transformation into reactive electrophilic species capable of interacting with DNA. This bioactivation is a crucial first step in the cascade of events leading to mutations and chromosomal damage.

DNA Damage Pathways Activated by Nitrosamines

Nitrosamines are pro-carcinogens that require metabolic activation to become genetically toxic. nih.gov The primary pathway for this activation involves cytochrome P450 (CYP450) monooxygenases, particularly enzymes like CYP2E1 and CYP2A6. nih.govnih.gov These enzymes catalyze the α-hydroxylation of the nitrosamine's alkyl groups. nih.gov For a compound like Methyl(butyroxymethyl)nitrosamine or its analogues, this enzymatic action would lead to the formation of an unstable α-hydroxy-nitrosamine. nih.govresearchgate.net

This intermediate compound rapidly decomposes, yielding a diazonium ion. nih.gov For instance, the metabolic activation of N-nitrosodimethylamine (NDMA) results in a methyldiazonium ion. nih.govresearchgate.net This highly reactive electrophile can then readily attack nucleophilic sites on DNA bases, a process known as alkylation. researchgate.net The primary DNA adducts formed include N7-methylguanine (N7-MeG), N3-methyladenine (N3-MeA), and the highly mutagenic O6-methylguanine (O6-MeG). researchgate.net The formation of O6-MeG is particularly critical, as it can mispair with thymine (B56734) during DNA replication, leading to G:C to A:T transition mutations if not repaired. researchgate.net

The cell possesses several DNA repair pathways to counteract this damage, including:

Base Excision Repair (BER): This pathway addresses non-bulky lesions like N7-MeG and N3-MeA.

Direct Damage Reversal: This is mediated by enzymes like O6-methylguanine-DNA methyltransferase (MGMT), which directly removes the alkyl group from O6-MeG.

Nucleotide Excision Repair (NER): This pathway can also be involved in repairing nitrosamine-induced DNA damage. researchgate.net

The balance between metabolic activation and DNA repair is a key determinant of the genotoxic outcome following exposure to nitrosamine analogues.

Induction of Chromosomal Aberrations

The DNA damage initiated by nitrosamine metabolites can lead to more severe genetic alterations at the chromosomal level. The assessment of genotoxicity often involves examining the formation of chromosomal aberrations, sister chromatid exchanges, and micronuclei. nih.gov A micronucleus (MN) is a small, additional nucleus that forms when a chromosome fragment or a whole chromosome fails to be incorporated into one of the daughter nuclei during cell division. An increase in micronuclei frequency is a well-established indicator of chromosomal damage (clastogenicity) or disruption of the mitotic apparatus (aneugenicity). nih.govnih.gov

Studies on various nitrosamine impurities have demonstrated their ability to induce chromosomal damage. For example, in human TK6 cells expressing CYP2A6, treatment with nitrosamines like N-nitrosodiethylamine (NDEA) and N-nitroso-N-methyl-4-aminobutanoic acid (NMBA) led to significant increases in micronucleus frequency and cell-cycle arrest in the G2/M phase. nih.gov Similarly, in studies using metabolically competent human HepaRG cells, NDEA and N-nitrosodimethylamine (NDMA) caused significant increases in MN frequency. nih.gov These findings confirm that the DNA alkylation caused by nitrosamine analogues can translate into fixed chromosomal damage, a key event in carcinogenesis.

In Vitro Mutagenicity Assays

To evaluate the mutagenic potential of chemical compounds, a variety of in vitro assays are employed. The bacterial reverse mutation assay, or Ames test, is a primary screening tool for identifying compounds that can cause gene mutations.

Ames Test Design and Parameters

The Ames test is a widely used short-term assay that assesses the ability of a chemical to induce reverse mutations in specially designed bacterial strains that have lost the ability to synthesize an essential amino acid (e.g., histidine in Salmonella typhimurium or tryptophan in Escherichia coli). nih.govresearchgate.net If the test compound is a mutagen, it can cause a mutation that restores the gene's function, allowing the bacteria to grow on a medium lacking the specific amino acid. researchgate.net

Because many compounds, including nitrosamines, are not mutagenic themselves but are converted to mutagens by metabolism, the test is typically conducted both with and without an external metabolic activation system. nih.govnih.gov This system is usually a post-mitochondrial fraction (S9) derived from the livers of rodents (e.g., rats or hamsters) that have been treated with enzyme-inducing agents. nih.govnih.gov Key parameters in the Ames test design for nitrosamines include the test procedure (pre-incubation vs. plate incorporation), the source and concentration of the S9 fraction, and the specific bacterial strains used. nih.govnih.gov

| Parameter | Description | Relevance for Nitrosamines |

|---|---|---|

| Assay Procedure | Methods for exposing bacteria to the test compound. The two main types are the plate incorporation and pre-incubation methods. | The pre-incubation method, with an incubation time of 30 minutes, is generally considered more sensitive for detecting the mutagenicity of nitrosamines like NDMA and NDEA. nih.govresearchgate.netnih.gov |

| Metabolic Activation | Use of an external system, typically liver S9 fraction, to mimic mammalian metabolism of pro-mutagens. | Essential for detecting the mutagenicity of most nitrosamines, which require CYP450-mediated bioactivation. nih.gov |

| S9 Source | The species from which the liver S9 fraction is derived (e.g., rat, hamster). | Hamster liver S9 is often more effective than rat liver S9 at activating nitrosamines into mutagens. usp.org |

| Bacterial Strains | Specific strains of S. typhimurium or E. coli designed to detect different types of mutations (base-pair substitution, frameshift). | Base-substitution sensitive strains (TA100, TA1535) and E. coli WP2uvrA(pKM101) are particularly sensitive for detecting nitrosamine mutagenicity. nih.govresearchgate.netnih.gov |

Influence of S9 Fraction (e.g., Hamster Liver S9)

The choice and concentration of the S9 fraction are critical for accurately detecting nitrosamine mutagenicity. The S9 mix contains microsomal and cytosolic enzymes, including the CYP450s necessary for bioactivation. nih.gov Studies comparing S9 fractions from different species have shown that hamster liver S9 is generally more sensitive than rat liver S9 for activating many nitrosamines. usp.org

Furthermore, the concentration of the S9 in the test medium can influence the outcome. An "Enhanced Ames Test" protocol often recommends using a higher concentration of S9, such as 30%, to maximize the detection of mutagenic nitrosamine impurities. usp.org Research has shown that for many nitrosamines, pre-incubation with 30% hamster liver S9 produces a higher mutagenic response compared to the more standard 10% S9 concentration. usp.org This enhanced metabolic activation capacity increases the conversion of the pro-mutagen to its DNA-reactive form, thereby increasing the sensitivity of the assay.

Bacterial Strain Specificity (e.g., Salmonella typhimurium, Escherichia coli)

The Ames test utilizes a panel of bacterial strains to detect different types of mutational events. Nitrosamines primarily act as alkylating agents that cause base-pair substitutions. researchgate.net Consequently, the bacterial strains most sensitive to nitrosamines are those designed to detect this type of mutation.

| Bacterial Strain | Mutation Type Detected | Sensitivity to Nitrosamines |

|---|---|---|

| S. typhimurium TA100 | Base-pair substitution | High. Frequently shows a positive response to nitrosamines like NDMA and NDEA. nih.govresearchgate.netnih.gov |

| S. typhimurium TA1535 | Base-pair substitution | High. A key strain for detecting nitrosamine mutagenicity, often used in combination with TA100. nih.govresearchgate.netnih.gov |

| E. coli WP2uvrA(pKM101) | Base-pair substitution | High. Provides sensitive detection and is recommended alongside the Salmonella strains for a comprehensive assessment. nih.govresearchgate.netnih.gov |

| S. typhimurium TA98 | Frameshift mutation | Low. Generally not responsive to simple alkylating nitrosamines. |

| S. typhimurium TA1537 | Frameshift mutation | Low. Generally not responsive to simple alkylating nitrosamines. |

Studies have consistently demonstrated that a combination of strains provides the most robust testing strategy. For nitrosamines, a core battery including S. typhimurium strains TA100 and TA1535, along with E. coli strain WP2uvrA(pKM101), is considered the most sensitive combination for detecting their mutagenic potential. nih.govusp.org The use of these specific strains is critical for avoiding false-negative results that have historically been an issue with nitrosamine testing. nih.gov

Pre-incubation versus Plate Incorporation Methods

In the assessment of the mutagenic potential of nitrosamine analogues, the choice of methodology in the bacterial reverse mutation assay (Ames test) is critical. The two primary methods used are the plate incorporation assay and the pre-incubation assay.

The plate incorporation method involves adding the test compound, the bacterial culture, and the S9 metabolic activation mix directly to molten top agar (B569324), which is then poured onto a minimal glucose agar plate. In contrast, the pre-incubation method involves incubating the test compound, bacterial culture, and S9 mix together for a specific period (e.g., 20-30 minutes) before adding the top agar and plating. nih.gov

Research has consistently demonstrated that the pre-incubation method generally yields higher mutagenic responses for nitrosamines compared to the plate incorporation method. nih.gov This enhanced sensitivity is attributed to the opportunity for the metabolic activation of the nitrosamine and the subsequent interaction of the reactive metabolites with the bacterial DNA in a concentrated liquid environment before plating. This is particularly important for short-lived, unstable metabolites that might not effectively reach the bacterial DNA in the solid agar matrix of the plate incorporation assay. nih.gov

Studies on various nitrosamine analogues, such as N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA), have shown that key assay parameters, including the use of a pre-incubation step, significantly contribute to the sensitivity of the Ames test for this class of compounds. nih.govresearchgate.net For many nitrosamines, hamster liver S9 has been found to be more effective for metabolic activation than rat liver S9, and the pre-incubation method further enhances their mutagenicity. nih.gov

Interactive Data Table: Comparison of Mutagenic Response of N-Nitrosodimethylamine (NDMA) in Different Ames Test Protocols

| Test Condition | Fold Increase in Revertants (vs. Control) |

| Plate Incorporation + Rat S9 | 108.3 |

| Plate Incorporation + Hamster S9 | 137.5 |

| Pre-incubation + Rat S9 | 187.4 |

| Pre-incubation + Hamster S9 | >200 (potent mutagenic response) |

Note: This table presents illustrative data for NDMA, an analogue of this compound, to demonstrate the impact of different testing methodologies. The data is based on findings reported in scientific literature. toxicologie.nl

Quantitative Analysis of Mutagenic Potency

The mutagenic potency of nitrosamine analogues can be quantified to compare the relative risk posed by different compounds. This is often expressed as the number of revertant colonies induced per unit mass or molar amount of the compound in the Ames test. The potency can vary by several orders of magnitude among different nitrosamines, influenced by their chemical structure which affects their metabolic activation and interaction with DNA. nih.gov

Quantitative analysis of mutagenic potency is crucial for regulatory bodies to establish acceptable intake limits for nitrosamine impurities in pharmaceuticals and food products. fda.gov For instance, the U.S. Food and Drug Administration (FDA) has established potency categories for nitrosamines based on their structural features and available toxicological data. fda.gov

Studies have shown a good correlation between mutagenic potency in the Ames test and carcinogenic potency in animal models for many nitrosamines. nih.gov Structural features such as the presence of an unsubstituted methyl or ethyl group are associated with high mutagenic activity, while substitutions on the α- or β-carbons can reduce potency. nih.gov

Interactive Data Table: Mutagenic Potency of Selected Nitrosamine Analogues in Salmonella typhimurium TA100

| Nitrosamine Analogue | Mutagenic Potency (revertants/µmol) |

| N-Nitrosodimethylamine (NDMA) | 1.8 |

| N-Nitrosodiethylamine (NDEA) | 5.8 |

| N-Nitrosodi-n-propylamine (NDPA) | 1.2 |

| N-Nitrosodi-n-butylamine (NDBA) | 0.4 |

| N-Nitrosopiperidine (NPIP) | 3.6 |

| N-Nitrosomorpholine (NMOR) | 0.6 |

Note: This table provides a summary of mutagenic potency for several nitrosamine analogues. The data is compiled from various scientific sources and is intended to be representative. researchgate.net

Relationship between DNA Adducts and Mutational Spectra

The genotoxicity of nitrosamine analogues is mediated by their metabolic activation to electrophilic species that can form covalent adducts with DNA. nih.gov The types of DNA adducts formed and their subsequent repair or misrepair during DNA replication determine the specific types of mutations induced, known as the mutational spectrum.

For many simple alkylnitrosamines, such as NDMA, metabolic activation leads to the formation of an alkylating agent that can methylate DNA bases. A critical mutagenic lesion is O⁶-methylguanine (O⁶-meG). During DNA replication, O⁶-meG can mispair with thymine instead of cytosine, leading to a G:C to A:T transition mutation. nih.gov Studies have shown that the mutational spectra of NDMA are dominated by these GC→AT transitions. nih.gov

For more complex nitrosamines, such as the tobacco-specific nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK), metabolic activation can lead to both methylation and pyridyloxobutylation of DNA. nih.govnih.gov This results in a more complex profile of DNA adducts, including O⁶-meG, 7-methylguanine (B141273), and various pyridyloxobutyl (POB) adducts with guanine (B1146940) and thymine, such as O²-POB-dT and O⁶-POB-dG. nih.govmdpi.com

Interactive Data Table: DNA Adducts of Nitrosamine Analogues and Associated Mutations

| Nitrosamine Analogue | Major DNA Adduct | Primary Mutation Type |

| N-Nitrosodimethylamine (NDMA) | O⁶-methylguanine (O⁶-meG) | G:C → A:T transition |

| Tobacco-Specific Nitrosamines (e.g., NNK) | O⁶-pyridyloxobutyl-dG (O⁶-POB-dG) | G → A transition |

| Tobacco-Specific Nitrosamines (e.g., NNK) | O²-pyridyloxobutyl-dT (O²-POB-dT) | T → A transversion |

Note: This table summarizes the relationship between key DNA adducts formed by nitrosamine analogues and the resulting primary mutation types as reported in scientific literature. nih.govnih.gov

Mechanistic Carcinogenesis Research of N Nitrosamines

Cellular and Molecular Events Leading to Carcinogenesis

The carcinogenic activity of most N-nitrosamines is not direct but requires metabolic activation within the body. nih.govwikipedia.org This bioactivation is typically initiated by cytochrome P450 (CYP) enzymes, which catalyze the hydroxylation of the carbon atom adjacent (at the α-position) to the nitroso group. nih.govimpactfactor.orgusp.org This α-hydroxylation is a critical step, leading to the formation of an unstable α-hydroxynitrosamine. acs.org This intermediate then spontaneously decomposes to generate a highly reactive electrophilic species, an alkyldiazonium ion. acs.org This electrophile can readily react with cellular macromolecules, most importantly DNA. nih.gov

The reaction with DNA forms covalent addition products known as DNA adducts. nih.gov These adducts, if not repaired by cellular DNA repair mechanisms, can lead to miscoding during DNA replication, resulting in permanent mutations in the genetic sequence. The accumulation of mutations in critical genes, such as tumor suppressor genes and proto-oncogenes, disrupts normal cell cycle control, leading to uncontrolled cell proliferation and the initiation of cancer. ontosight.ai

For α-alkoxy nitrosamines, such as Methyl(butyroxymethyl)nitrosamine, an alternative activation pathway exists. These compounds can be activated by esterase enzymes, which cleave the ester bond. This cleavage also leads to the formation of an unstable α-hydroxynitrosamine, which then follows the same decomposition pathway to produce a DNA-alkylating agent. nih.govnih.gov This pathway bypasses the need for CYP-mediated oxidation.

Role of this compound in Inducing Specific Organ Carcinomas (e.g., Forestomach)

Research on a range of homologous alkyl-acetoxymethyl-nitrosamines, which are structurally similar to this compound, has demonstrated their carcinogenicity in rats, inducing carcinomas of the forestomach. nih.gov This suggests that this compound is also likely to be carcinogenic, with the forestomach being a potential target organ. nih.gov

The organ specificity of such direct-acting nitrosamines is heavily influenced by the distribution and activity of the activating esterase enzymes. For the closely related compound, N-methyl-N-(acetoxymethyl)nitrosamine (AMMN), the site of tumor induction was found to be dependent on the route of administration. Intravenous injection resulted in tumors primarily in the lung, while intraperitoneal injection led to tumors in the ileum and colon. nih.gov This highlights that the location where the compound is metabolized determines the primary site of its carcinogenic action. Given its structure, this compound would be expected to exhibit similar behavior, with its carcinogenicity localized to tissues possessing high esterase activity that it comes into contact with.

Comparative Studies on Carcinogenic Potency and Target Organ Specificity

The carcinogenic potency of N-nitrosamines can vary over several orders of magnitude, influenced by their chemical structure. nih.gov Comparative studies show that α-acyloxy nitrosamines, like this compound's analog AMMN, are potent carcinogens. nih.gov Their potency is often higher compared to parent nitrosamines that require metabolic activation, as they are essentially "pre-activated". nih.gov

Studies on homologous alkyl-acetoxymethyl-nitrosamines revealed that the total dose required to induce tumors is related to the length of the alkyl chain. nih.gov This relationship is linked to factors like water solubility, which affects the compound's distribution and bioavailability. nih.gov Furthermore, different N-nitrosamines exhibit distinct organ specificity. For instance, N-nitrosodimethylamine (NDMA) primarily targets the liver, while other nitrosamines induce tumors in the lungs, kidneys, or esophagus in rats. nih.govepa.gov For α-oxidized nitrosamines, subcutaneous injection in rats led to the development of subcutaneous tumors at the injection site, as well as tumors in the lungs and thyroid, demonstrating both local and systemic carcinogenicity. nih.gov

Table 1: Target Organs of Selected N-Nitrosamines in Rats

| Nitrosamine (B1359907) Compound | Primary Target Organ(s) |

| N-Nitrosodimethylamine (NDMA) | Liver, Kidney nih.gov |

| N-Nitrosomethylethylamine (NMEA) | Liver, Esophagus epa.gov |

| N-alkyl-N-(acetoxymethyl)nitrosamines | Lung, Thyroid, Site of application nih.gov |

| This compound | Forestomach nih.gov |

Correlation between DNA Adduct Formation and Tumorigenesis

A strong correlation exists between the formation of specific DNA adducts in a particular organ and the likelihood of tumor development in that organ. nih.gov The formation of these adducts is a critical initiating event in chemical carcinogenesis. The types and levels of DNA adducts are key determinants of the mutagenic and carcinogenic potential of a nitrosamine.

For instance, studies with the analog N-methyl-N-(acetoxymethyl)nitrosamine (AMMN) demonstrated a direct link between the concentration of methylated purines (7-methylguanine and O⁶-methylguanine) in the DNA of specific organs and the primary sites of tumor induction. When administered intravenously, the highest levels of these DNA adducts were found in the lung, which was the principal target organ for carcinogenesis by this route. nih.gov Conversely, intraperitoneal injection resulted in the highest DNA alkylation levels in the ileum and colon, the main sites of tumor formation via this administration route. nih.gov This strongly indicates that the biological effects of these agents are mediated through the formation of a common alkylating intermediate that damages DNA.

Influence of Steric Hindrance on Carcinogenic Activity

Steric hindrance, which refers to the spatial arrangement of atoms and groups within a molecule, plays a crucial role in the carcinogenic activity of nitrosamines. researchgate.net Bulky chemical groups attached near the α-carbon can physically block the metabolic enzymes (like CYP450) from accessing the site required for bioactivation. researchgate.netyoutube.com This inhibition of α-hydroxylation can significantly reduce or even eliminate the carcinogenic potency of a nitrosamine. researchgate.net

This principle also applies to the reactivity of the ultimate carcinogenic metabolites. The size and shape of the reactive electrophile can influence its ability to reach and form covalent bonds with the critical sites on the DNA molecule.

The importance of steric factors is highlighted by studies on certain nitrosamine analogues that are non-carcinogenic. For example, Methyl-t-butylnitrosamine (MtBN) and its homolog Ethyl-t-butylnitrosamine (EtBN) have been found to be non-carcinogenic. Even the "activated" form, acetoxymethyl-t-butylnitrosamine, which bypasses the initial metabolic step, was also found to be non-carcinogenic.

The lack of carcinogenicity is attributed to steric hindrance. It is hypothesized that the bulky t-butyl group prevents the ultimate reactive metabolite, the 2-methylpropane diazotic acid, from effectively interacting with and alkylating the critical cellular targets within the DNA. This demonstrates that even if a nitrosamine is metabolized to a potentially reactive species, steric factors can prevent the final step of DNA damage, thereby negating its carcinogenic potential. While some nitrosamines are non-carcinogenic, it has been found that about 18% of N-nitrosamine derivatives fall into this category. nih.gov

Structure Activity Relationships Sar and Computational Modeling

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to predict the biological activity and physicochemical properties of chemicals based on their molecular structure. sciforum.netnih.gov These models are particularly valuable for assessing the potential carcinogenicity of nitrosamines, a class of compounds known for their potent carcinogenic properties in rodents. lhasalimited.orgfda.gov The development of robust QSAR models can help in prioritizing chemicals for further toxicological testing and in the synthesis of less carcinogenic alternatives. sciforum.net For nitrosamines, QSAR models should ideally be built using a diverse set of these compounds and should be grounded in a solid understanding of their reaction mechanisms. fda.gov

The foundation of QSAR and QSPR models lies in the use of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. sciforum.netresearchgate.net These descriptors can be categorized based on their dimensionality (0D, 1D, 2D, and 3D) and the type of information they represent.

For nitrosamines, a variety of descriptors have been employed to build predictive models for carcinogenic potency. sciforum.netnih.gov These include:

Constitutional descriptors (0D, 1D, 2D): These describe the basic molecular composition and connectivity, such as molecular weight, atom counts, and bond types. researchgate.net

Topological descriptors (2D): These capture the atomic arrangement and branching of the molecule.

Quantum-chemical descriptors: These are derived from quantum mechanical calculations and describe electronic properties like orbital energies (e.g., HOMO and LUMO), partial charges, and dipole moments. acs.orgnih.gov These descriptors are crucial for understanding the reactivity of nitrosamines. acs.org

Physicochemical property descriptors: These include parameters like hydrophobicity (logP) and polarizability, which influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov

A study on a set of 39 nitroso-compounds utilized spectral moments weighted with Gasteiger-Marsilli atomic charges, polarizability, hydrophobicity, and Abraham indexes (related to hydrogen bonding) to develop a QSAR model for carcinogenic potency. nih.gov Another approach for predicting the carcinogenicity of nitroso-compounds involved a combination of 0D, 1D, and 2D DRAGON descriptors. sciforum.netresearchgate.net

| Descriptor Type | Examples | Relevance to Nitrosamine (B1359907) Activity |

|---|---|---|

| Constitutional | Molecular Weight, Atom Counts | Basic structural information influencing overall properties. |

| Topological | Connectivity Indices, Shape Indices | Describes molecular size, shape, and branching, affecting steric interactions. |

| Quantum-Chemical | HOMO/LUMO energies, Partial Charges | Relates to chemical reactivity and the ability to undergo metabolic activation. acs.org |

| Physicochemical | logP, Polarizability | Influences ADME properties and interaction with biological targets. nih.gov |

Predictive models for the activity and reactivity of nitrosamines are essential for risk assessment, especially when experimental data is scarce. nih.govfda.gov These models often take the form of mathematical equations that correlate molecular descriptors with a biological endpoint, such as carcinogenic potency (often expressed as TD50, the chronic dose rate that would cause cancer in 50% of test animals). sciforum.net

Several modeling techniques are employed, including:

Multiple Linear Regression (MLR): This method establishes a linear relationship between a set of descriptors and the biological activity. nih.gov

Partial Least Squares (PLS): A regression technique suitable for datasets with many, potentially correlated, descriptors. nih.gov

Genetic Algorithms: Used as a variable selection method to identify the most relevant descriptors for building a robust model. sciforum.netresearchgate.net

Linear Discriminant Analysis (LDA): A classification method to categorize compounds into different activity classes. nih.gov

Recent advancements include the development of mechanistically based SARs that consider the specific reaction mechanisms of nitrosamines. nih.gov For instance, the Carcinogenic Potency Categorization Approach (CPCA) developed by the FDA and international regulators uses structural features that affect the α-hydroxylation pathway to predict carcinogenic potency. fda.gov Quantum chemical models are also being used to study the activation and deactivation pathways of nitrosamines, providing detailed insights into their reactivity. acs.orgfrontiersin.org These models can calculate activation barriers and reaction energies for key metabolic steps. acs.org

While these models show promise, their predictive power can be limited by the diversity of the training data. fda.gov For structurally complex nitrosamines, quantitative models are highly desirable. nih.gov

Factors Influencing Nitrosamine Carcinogenic Potency based on SAR

Structure-activity relationship studies have identified several key molecular features that significantly influence the carcinogenic potency of nitrosamines. lhasalimited.org The primary mechanism of activation for most carcinogenic nitrosamines is metabolic α-hydroxylation, a process catalyzed by cytochrome P450 enzymes. nih.govyoutube.com This step is the rate-limiting factor and is heavily influenced by the electronic and steric environment around the nitrosamine group. nih.govyoutube.com

The degree of substitution, or branching, at the α-carbon (the carbon atom attached to the nitrosamine nitrogen) has a profound effect on carcinogenic potency. Increased steric bulk at the α-carbon can hinder the metabolic α-hydroxylation, thereby reducing or eliminating carcinogenic activity. nih.govnih.gov

Isopropyl groups: The presence of an isopropyl group at the α-carbon is associated with a decrease in carcinogenic potency. nih.gov This is because the isopropyl group is less likely to be a site of metabolism compared to a less hindered CH2 group. efpia.eu

Tert-butyl groups: Nitrosamines containing a tert-butyl group are often reported to be non-carcinogenic. nih.gov The high degree of steric hindrance effectively prevents the necessary α-hydroxylation for activation. nih.gov

In the case of Methyl(butyroxymethyl)nitrosamine, one side of the nitrosamine has a methyl group. On the other side, the α-carbon is a CH2 group, which is unbranched. This lack of branching at the α-carbon suggests that steric hindrance to α-hydroxylation would be minimal on this side of the molecule.

| α-Carbon Substitution | Effect on Carcinogenic Potency | Reason |

|---|---|---|

| Methyl (e.g., in NDMA) | High | Minimal steric hindrance to α-hydroxylation. |

| Ethyl (e.g., in NDEA) | High | Minimal steric hindrance. |

| Isopropyl | Reduced | Increased steric hindrance, making α-hydroxylation less favorable. nih.govefpia.eu |

| Tert-butyl | Eliminated/Greatly Reduced | Significant steric hindrance prevents α-hydroxylation. nih.gov |

The presence of at least one hydrogen atom on an α-carbon is a critical requirement for the metabolic activation of nitrosamines via the α-hydroxylation pathway. nih.govnih.gov The enzymatic removal of an α-hydrogen is the initial and rate-limiting step in the formation of the unstable α-hydroxy nitrosamine, which then decomposes to a DNA-reactive electrophilic diazonium ion. nih.gov

Nitrosamines that lack α-hydrogens, such as those with two aromatic groups or two tert-butyl groups attached to the nitrogen, are generally considered non-carcinogenic or significantly less potent because they cannot undergo this primary activation mechanism. nih.gov

This compound possesses α-hydrogens on both sides of the nitrosamine group: three on the methyl group and two on the methylene (B1212753) (CH2) group of the butyroxymethyl substituent. Therefore, it fulfills this essential structural requirement for metabolic activation. The number and distribution of α-hydrogens are used in some predictive models, like the CPCA, to score carcinogenic potency. fda.gov

The electronic properties of substituents, particularly at the β-position (the carbon atom adjacent to the α-carbon), can significantly modulate carcinogenic potency. The presence of strong electron-withdrawing groups (EWGs) at the β-carbon is generally associated with a reduction in carcinogenic potency. nih.govnih.gov

This deactivating effect is thought to occur because the EWG destabilizes the transition state of the α-hydroxylation reaction, making the removal of the α-hydrogen more difficult. nih.gov While a single weak EWG may have a limited effect, the presence of strong or multiple EWGs can lead to a substantial decrease in carcinogenicity. nih.gov

In this compound, the α-carbon of the butyroxymethyl group is attached to an oxygen atom at the β-position. This oxygen is part of an ester group (-O-C=O), which is considered an electron-withdrawing functionality. This structural feature would be expected to decrease the carcinogenic potency of this compound compared to a similar nitrosamine without this group. However, it is important to note that some nitrosamines with β-oxo groups, which are also electron-withdrawing, can still be potent carcinogens. nih.gov This may be due to other electronic effects, such as the acidity of the α-hydrogens. nih.gov

Stability of Diazonium Ions

The metabolic activation of many N-nitrosamines leads to the formation of unstable α-hydroxynitrosamines, which then decompose to yield highly reactive diazonium ions. nih.gov These ions are the ultimate alkylating species responsible for DNA damage. The stability of the diazonium ion is a crucial determinant of the compound's reactivity and carcinogenic potential.

Recent quantum chemical calculations on various nitrosamines have shed light on the stability of these diazonium intermediates. For instance, the diazonium ion derived from bis(butan-2-yl)(nitroso)amine (BBNA) is significantly more stable than those from N-nitrosodimethylamine (NDMA) or N-nitrosopiperidine (NPIP), with a calculated relative stability of -65.3 kcal/mol compared to -42.3 and -38.9 kcal/mol, respectively. nih.gov This increased stability is attributed to the positive inductive effect of the aliphatic chain. nih.gov In some cases, such as with N-nitrosomethyl-tert-butylamine (NTBA), the diazonium ion is so unstable that it may not even exist as a discrete intermediate, reacting directly to form a carbenium ion. nih.gov

For this compound, the stability of the corresponding methyldiazonium ion is a key factor. Following the enzymatic hydrolysis of the ester bond, the resulting α-hydroxymethylnitrosamine would decompose to release formaldehyde (B43269) and the methyldiazonium ion. nih.govresearchgate.net The stability and reactivity of this methyldiazonium ion are central to its ability to methylate DNA. nih.gov

Steric and Electronic Effects

Steric and electronic effects of the substituents on the nitrosamine structure play a pivotal role in modulating their metabolic activation and, consequently, their biological activity. nih.gov Bulky substituents near the α-carbon can sterically hinder the approach of CYP enzymes, thereby reducing the rate of α-hydroxylation and decreasing the carcinogenic potency. nih.gov

In the case of this compound, the butyroxymethyl group is a key structural feature. An in vitro study investigating the hydrolysis of various α-esters of 1-(N-methyl-N-nitrosamino)-methanol, including this compound (referred to as NNMB in the study), found that the hydrolytic activity of esterases in different rat tissues varied depending on the ester group. nih.gov While liver and serum esterases showed similar activity towards all tested esters, enzymes in the kidney, lung, heart, stomach, and forestomach exhibited different hydrolytic rates for the various esters. nih.gov This suggests that the steric and electronic properties of the butyryl group influence its recognition and cleavage by esterases, which is the initial step in its metabolic activation.

The electronic properties of the substituents also affect the reactivity of the nitrosamine. Electron-withdrawing groups can decrease the electron density at the α-carbon, making the α-hydroxylation less favorable. nih.gov Conversely, electron-donating groups can increase the electron density and facilitate metabolic activation. The butyroxymethyl group in this compound contains an ester functionality, which can influence the electronic environment of the molecule.

Theoretical and Computational Chemistry Approaches

Computational chemistry offers powerful tools to investigate the metabolic activation pathways of nitrosamines and to predict their reactivity. These methods provide a molecular-level understanding of the mechanisms underlying their biological effects.

Quantum Chemical Calculations of Activation and Deactivation Pathways

Quantum chemical calculations have been employed to model the activation and deactivation pathways of various nitrosamines. nih.govfrontiersin.org These calculations can determine the energetics of different reaction steps, including the initial α-hydroxylation, the formation of the diazonium ion, and its subsequent reactions with nucleophiles like water or DNA bases. nih.govfrontiersin.org

For carcinogenic nitrosamines, studies have shown that the intermediate diazonium ions tend to react with DNA in a kinetically controlled manner, leading to the formation of stable DNA adducts. nih.govfrontiersin.org In contrast, for non-carcinogenic nitrosamines, the formation of more stable carbocations as intermediates is often observed, which then preferentially react with water in a thermodynamically controlled process. nih.govfrontiersin.org

Free Energy Profiles for DNA Adduct Formation

The formation of DNA adducts is a critical event in the initiation of carcinogenesis by nitrosamines. Free energy profiles, calculated using quantum chemical methods, can provide valuable insights into the thermodynamics and kinetics of DNA adduct formation. These profiles map the energy changes that occur as the reactive metabolite of the nitrosamine approaches and covalently binds to a DNA base.

For carcinogenic nitrosamines like NDMA, the reaction of the methyldiazonium ion with DNA bases, such as the N7 position of guanine (B1146940), is a highly exothermic process with a relatively low activation barrier. usp.org In the case of N-nitrosopiperidine (NPIP), the reaction is also predicted to proceed with a low barrier to the DNA adduct. nih.gov

The free energy profile for DNA adduct formation by this compound would be expected to be similar to that of other methylating nitrosamines following the initial hydrolysis step. The methyldiazonium ion generated would be the key reactive species, and its reaction with DNA would be the critical step leading to genetic damage.

Electrophilicity Indices and Reactivity Prediction

Electrophilicity indices are theoretical descriptors derived from quantum chemical calculations that can quantify the electrophilic character of a molecule. These indices are useful for predicting the reactivity of chemical species, including the reactive metabolites of nitrosamines. A higher electrophilicity index generally indicates a greater propensity to react with nucleophiles, such as DNA.

While specific electrophilicity indices for this compound have not been reported, the concept is applicable. The ultimate electrophile generated from this compound is the methyldiazonium ion. Its high electrophilicity is the driving force for its reaction with the nucleophilic centers in DNA bases. Computational studies on other nitrosamines have demonstrated the utility of such indices in correlating with their carcinogenic potential. nih.gov

Enzyme Interactions Beyond Metabolic Activation

Inhibition of Acetylcholinesterase by Methyl(butyroxymethyl)nitrosamine

Research has revealed that this compound interacts directly with acetylcholinesterase (AChE), an essential enzyme in the nervous system, independent of metabolic activation pathways. nih.gov This interaction is notable for its dual nature, beginning as a competitive inhibition and transforming into an irreversible inactivation upon exposure to light. nih.gov The studies, conducted on acetylcholinesterase from the electric eel (Electrophorus electricus), have elucidated the specific kinetics and conditions of this unique inhibitory mechanism. nih.gov

In the absence of light, this compound acts as a competitive inhibitor of acetylcholinesterase. nih.gov This mode of inhibition is characterized by the inhibitor molecule binding to the enzyme's active site, thereby competing with the natural substrate, acetylcholine. The binding is reversible, and the inhibitor's efficacy is quantified by its inhibition constant (Ki). For this compound, this value has been determined to be 2 x 10⁻³ M. nih.gov This indicates its binding affinity for the active site of electric eel acetylcholinesterase. nih.gov

In contrast, a related compound, Methyl(acetoxymethyl)nitrosamine, acts as a substrate for the enzyme rather than a simple competitive inhibitor, with a Michaelis constant (KM) of 10⁻² M. nih.gov

Table 1: Kinetic Parameters of Nitrosamine (B1359907) Derivatives with Electric Eel Acetylcholinesterase

| Compound | Interaction Type | Constant | Value |

|---|---|---|---|

| This compound | Competitive Inhibitor | Ki | 2 x 10⁻³ M |

Data sourced from research on electric eel acetylcholinesterase (EC 3.1.1.7). nih.gov

The interaction of this compound with acetylcholinesterase becomes profoundly different when the mixture is irradiated with light. nih.gov This irradiation triggers a process leading to the irreversible inactivation of the enzyme. nih.gov This phenomenon is described as a "photosuicide inactivation" or a "suicide type of inhibition." nih.gov The proposed mechanism suggests that the nitrosamine only becomes photoactivated when it is specifically bound to the enzyme's active site, in association with an acidic hydrogen. nih.gov This activation leads to a chemical modification of the active site, causing a permanent loss of enzymatic activity. nih.gov

Studies with a similar compound, radioactively labeled [¹⁴C]-methyl(acetoxymethyl)nitrosamine, demonstrated that the incorporation of one mole of the radioactive label per mole of the enzyme's active site was sufficient to cause complete and irreversible inactivation. nih.gov This one-to-one stoichiometry highlights the high specificity and potency of this light-induced inactivation mechanism. nih.gov

The rate at which this irreversible photoinactivation occurs is not constant but is dependent on several key experimental factors. nih.gov Research has established that the rates of enzyme inactivation are directly influenced by:

Wavelength of Photolysis: The specific wavelength of light used for irradiation affects the efficiency of the inactivation process. nih.gov

Light Intensity: The intensity of the light source is a critical factor, with higher intensities likely leading to faster inactivation rates. nih.gov

Inhibitor Concentration: The concentration of this compound in the mixture also dictates the speed of the irreversible inhibition. nih.gov

These dependencies underscore that the inactivation is a true photochemical reaction, contingent upon the absorption of light energy by the inhibitor while it is bound to the enzyme's active site. nih.gov

Implications for Enzyme Function and Cellular Processes

The dual-mode inhibition of acetylcholinesterase by this compound carries significant implications for understanding enzyme function and potential impacts on cellular processes. The mechanism is classified as a suicide type of inhibition, where the enzyme's own catalytic machinery is harnessed to activate the inhibitor, leading to its own destruction. nih.gov In this case, the activation is driven by light energy rather than a catalytic turnover. nih.gov

This photosuicide mechanism implies a highly targeted effect. The inhibitor is proposed to be activated only when precisely associated with an acidic hydrogen within the enzyme's active site. nih.gov This ensures that the reactive species generated by photoactivation acts immediately on the enzyme it is bound to, minimizing off-target effects. The consequence for the enzyme is a complete and permanent loss of its function, as demonstrated by the covalent binding and 1:1 inactivation stoichiometry observed with a related compound. nih.gov

At a cellular level, the presence of such a compound could lead to a spatiotemporally controlled shutdown of acetylcholinesterase activity. In environments exposed to specific wavelengths of light, this potent, irreversible inhibition could disrupt cholinergic neurotransmission, the vital process regulated by this enzyme.

It is also noteworthy that the interaction shows specificity. While this compound is a competitive inhibitor of horse serum butyrylcholinesterase (Ki = 2 x 10⁻³ M), no irreversible inhibition is induced by the action of light with this different type of cholinesterase. nih.gov This suggests the specific environment of the acetylcholinesterase active site is required for the photosuicide reaction to proceed. nih.gov

Advanced Analytical Methodologies in Nitrosamine Research

Chromatographic Techniques for Separation and Identification